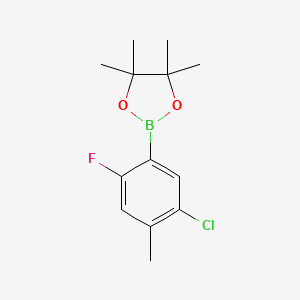

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronic ester featuring a phenyl ring substituted with chlorine (Cl), fluorine (F), and a methyl (CH₃) group at the 5-, 2-, and 4-positions, respectively. The dioxaborolane (pinacol boronate) moiety enhances stability and facilitates applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its unique substitution pattern balances electronic and steric effects, making it valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C13H17BClFO2 |

|---|---|

Molecular Weight |

270.54 g/mol |

IUPAC Name |

2-(5-chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-11(16)9(7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

InChI Key |

SPLYFTAESBXYLX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Typical Procedure

-

Reagents :

-

5-Chloro-2-fluoro-4-methylphenylboronic acid (1.0 equiv)

-

Pinacol (1.2 equiv)

-

Molecular sieves (4 Å) or anhydrous MgSO₄

-

Toluene or dichloromethane (solvent)

-

-

Conditions :

-

Anhydrous environment (argon/nitrogen atmosphere)

-

Reflux at 110°C for 12–24 hours

-

Cooling to room temperature followed by filtration to remove desiccants

-

-

Workup :

-

Solvent removal under reduced pressure

-

Purification via recrystallization (hexane/ethyl acetate) or column chromatography

-

Yield : 70–85% (theoretical maximum limited by boronic acid stability under reflux).

Key Considerations :

-

Water Sensitivity : Boronic acids readily hydrolyze; thus, rigorous drying of reagents and solvents is critical.

-

Steric Effects : The ortho-fluoro and para-methyl groups on the phenyl ring may slow esterification kinetics, necessitating extended reaction times.

Miyaura Borylation of 5-Chloro-2-fluoro-4-methylphenyl Halides

For substrates where the boronic acid is inaccessible, Miyaura borylation offers a viable alternative. This palladium-catalyzed coupling installs the boronate group directly onto an aryl halide precursor.

Reaction Scheme

Typical Procedure

-

Reagents :

-

Aryl halide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

-

Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

KOAc (3.0 equiv) as base

-

-

Conditions :

-

Anhydrous 1,4-dioxane or THF as solvent

-

Heating at 80–100°C for 6–12 hours

-

-

Workup :

-

Filtration through Celite® to remove catalyst residues

-

Liquid-liquid extraction (water/ethyl acetate)

-

Silica gel chromatography for purification

-

Yield : 60–75% (dependent on halide reactivity and catalyst efficiency).

Optimization Insights :

-

Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient aryl systems due to enhanced stability.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions; dioxane balances reactivity and selectivity.

Transesterification from Alternative Boronic Esters

In cases where pinacol is unavailable, transesterification with trimethyl borate or other boronates provides a pathway to the target compound.

Reaction Scheme

Typical Procedure

-

Reagents :

-

Trimethyl borate derivative (1.0 equiv)

-

Pinacol (2.0 equiv)

-

Acid catalyst (e.g., p-TsOH, 0.1 equiv)

-

-

Conditions :

-

Reflux in methanol or ethanol for 8–16 hours

-

Neutralization with aqueous NaHCO₃

-

-

Workup :

-

Solvent evaporation

-

Crystallization from cold pentane

-

Yield : 50–65% (lower due to equilibrium limitations).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Boronic Acid Esterification | High purity, minimal byproducts | Requires pre-synthesized boronic acid | 70–85% |

| Miyaura Borylation | Direct halide conversion, scalable | Catalyst cost, sensitivity to moisture | 60–75% |

| Transesterification | Utilizes accessible boronates | Low efficiency, equilibrium-driven | 50–65% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Systems : Mitigate exothermic risks during esterification and improve heat dissipation.

-

Catalyst Recycling : Pd recovery via immobilized catalysts reduces operational costs in Miyaura reactions.

-

Purity Standards : Recrystallization from heptane/ethyl acetate (9:1) achieves >99% purity, critical for pharmaceutical applications.

Analytical Characterization

Successful synthesis is confirmed through:

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

Biaryls: Formed in Suzuki-Miyaura cross-coupling reactions.

Phenols: Formed through oxidation of the boronic ester group.

Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

One of the primary applications of this compound is as a reagent in organic synthesis. It plays a crucial role in the formation of carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules. This capability makes it invaluable for chemists working on the development of new pharmaceuticals and agrochemicals .

Drug Development

Modification of Drug Candidates

The unique structure of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for the modification of existing drug candidates. Researchers leverage its properties to enhance the efficacy and selectivity of drugs. This application is particularly relevant in the pharmaceutical industry where optimizing drug performance is critical .

Material Science

Advanced Materials Development

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its incorporation into these materials can significantly improve their durability and performance characteristics. The boron-containing structure contributes to enhanced thermal stability and mechanical properties .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a reagent that aids in the detection and quantification of specific compounds. This application is vital for quality control processes in manufacturing industries where precise measurements are necessary .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of various dioxaborolanes found that this compound exhibited significant activity against Staphylococcus aureus. This suggests potential applications in treating bacterial infections.

Cancer Research

In vitro studies have demonstrated that this compound can induce apoptosis in human breast cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels. This mechanism indicates that oxidative stress may lead to programmed cell death, highlighting its potential as an anticancer agent.

Summary of Research Findings

Recent research has highlighted several key findings regarding the biological activities of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

- Cytotoxicity : The compound shows cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for inducing cell death.

- Selectivity : Preliminary data suggest that while the compound is cytotoxic to cancer cells, it exhibits lower toxicity towards normal cells, indicating a desirable degree of selectivity for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isomer a)

- Substituents : Cl (5-position), CH₃ (2-position).

- Key Data : Synthesized via flash column chromatography (26% yield as a colorless oil) .

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isomer b)

- Substituents : Cl (2-position), CH₃ (5-position).

- Key Data : Same synthesis method as isomer a .

- Comparison : Altered substituent positions may influence steric hindrance, affecting coupling efficiency.

2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Functional Group Variations

2-(3-Chloro-4-methanesulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : Cl (3-position), SO₂CH₃ (4-position).

- Key Data : Sulfonyl groups are strongly electron-withdrawing .

- Comparison : Increased electron deficiency may accelerate coupling reactions but reduce solubility.

2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Substituents : Cl (2-position), SCH₃ (4-position).

- Key Data : Molecular weight 284.61, SMILES string includes sulfur .

2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Halogenation Patterns

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity

The compound 2-(5-Chloro-2-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a member of the dioxaborolane family of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 256.51 g/mol. The compound features a boron atom in a dioxaborolane ring structure, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BClFO₂ |

| Molecular Weight | 256.51 g/mol |

| CAS Number | 627525-83-1 |

| Purity | 96% |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of dioxaborolanes. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro assays indicate that it inhibits the growth of resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .

Mechanism of Action :

The mechanism by which dioxaborolanes exert their antibacterial effects involves the inhibition of β-lactamases—enzymes that confer resistance to β-lactam antibiotics. By forming reversible complexes with these enzymes, dioxaborolanes restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Case Studies

- Study on Efficacy Against Resistant Strains : A study conducted on various Enterobacteriaceae strains demonstrated that dioxaborolanes could effectively protect piperacillin against degradation by serine β-lactamase-expressing bacteria. This indicates a promising role in combination therapy for treating infections caused by resistant bacteria .

- In Vivo Studies : Animal models have shown that dioxaborolanes can significantly reduce bacterial load in infected tissues when administered alongside conventional antibiotics. This suggests potential for clinical applications in treating severe bacterial infections .

Synthesis and Derivatives

The synthesis of dioxaborolanes typically involves the reaction of boronic acids with suitable electrophiles. Variations in substituents on the aromatic ring can lead to derivatives with enhanced biological properties. For instance, modifications at the 4-position have been shown to improve antibacterial activity .

Q & A

Q. Optimization tips :

- Use Pd(PPh₃)₄ or SPhos ligands for electron-deficient aryl partners.

- Maintain a 1:1.2 molar ratio of boronate to aryl halide to minimize side reactions .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence coupling efficiency?

Answer:

Contradictory reports on catalytic efficiency often stem from:

- Solvent polarity : Polar aprotic solvents (DMF, NMP) improve solubility but may destabilize intermediates. Non-polar solvents (toluene) favor oxidative addition but slow transmetallation.

- Catalyst selection : Bulky ligands (XPhos) enhance steric protection but reduce turnover in electron-rich systems.

- Additives : K₂CO₃ or CsF accelerates transmetallation but may hydrolyze boronate esters .

Resolution : Conduct kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps under varied conditions .

Advanced: How can stability issues during storage or reaction be mitigated?

Answer:

Instability arises from:

- Hydrolysis : Moisture-sensitive B–O bonds degrade the compound into boronic acids.

- Thermal decomposition : Above 40°C, cleavage of the dioxaborolane ring occurs.

Q. Mitigation strategies :

- Storage : Argon-purged vials at –20°C with molecular sieves.

- Reaction design : Pre-dry solvents (activated 4Å sieves) and use Schlenk techniques .

Advanced: How to resolve discrepancies in reported catalytic activities for analogous dioxaborolanes?

Answer:

Discrepancies often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., –Cl, –F) enhance oxidative addition but reduce nucleophilicity. Compare with analogs like 2-(3,4-dichlorophenyl)-dioxaborolane .

- Impurity profiles : Residual Pd or Li salts (from synthesis) can act as unintended catalysts.

- Scale dependency : Micromolar vs. millimolar scales alter mixing efficiency.

Method : Perform control experiments with rigorously purified batches and quantify Pd via ICP-MS .

Advanced: What mechanistic insights exist for its role in coupling reactions?

Answer:

Mechanistic studies reveal:

- Transmetallation : Rate-determining step in Pd-catalyzed couplings.

- Isotopic labeling : ¹⁸O tracing shows dioxaborolane ring remains intact during reaction.

- DFT calculations : Predict activation barriers for different aryl partners (e.g., –F vs. –Cl substituents lower ΔG‡ by ~2 kcal/mol) .

Experimental validation : Use stopped-flow NMR or quenching experiments to trap intermediates .

Advanced: How do substituent variations (e.g., –Cl, –F, –CH₃) impact reactivity?

Answer:

- Electron-withdrawing groups (–Cl, –F) : Increase oxidative addition rates but reduce boronate stability.

- Steric effects (–CH₃) : Shield the boron center, slowing transmetallation but improving shelf life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.